Imino(3-methoxyphenyl)methyl-lambda6-sulfanone

Description

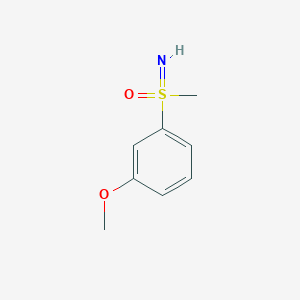

Imino(3-methoxyphenyl)methyl-lambda⁶-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=O) bonded to a methyl group and an imino group substituted with a 3-methoxyphenyl ring. The 3-methoxyphenyl substituent introduces electron-donating effects, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKKHJXJLJJQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of imino(3-methoxyphenyl)methyl-lambda6-sulfanone typically involves the reaction of 3-methoxybenzaldehyde with a sulfonamide derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imino(3-methoxyphenyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Molecular Features

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Purity | CAS Number |

|---|---|---|---|---|---|

| Imino(3-methoxyphenyl)methyl-lambda⁶-sulfanone* | C₈H₁₀NO₂S | Methyl, 3-methoxyphenyl | 199.24 (calc.) | 95%† | 2060057-27-2‡ |

| Ethyl[(3-fluorophenyl)imino]methyl-lambda⁶-sulfanone | C₉H₁₂FNOS | Ethyl, 3-fluorophenyl | 201.26 | N/A | 2059945-34-3 |

| [(3-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone | C₈H₁₀BrNOS | Dimethyl, 3-bromophenyl | 248.15 | N/A | 1610450-04-8 |

| tert-Butyl(imino)(methyl)-lambda⁶-sulfanone | C₅H₁₃NOS | Methyl, tert-butyl | 135.23 | 98% | N/A |

| (3-Bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone | C₇H₅BrF₃NOS | Trifluoromethyl, 3-bromophenyl | 288.08 | N/A | 2411289-54-6 |

*Inferred formula based on substituents; †Purity from ; ‡CAS from , though formula conflicts (may include F₂).

Substituent Effects

- This contrasts with halogenated analogs (e.g., 3-fluorophenyl or 3-bromophenyl in and ), where electron-withdrawing effects dominate, reducing solubility but improving metabolic stability .

- Steric Hindrance : Bulky substituents like tert-butyl () or trifluoromethyl () reduce steric accessibility, impacting binding affinity in biological systems. The methyl group in the target compound offers minimal hindrance, favoring interactions with enzymes or receptors .

Physicochemical Properties

- Solubility: Methoxy-substituted derivatives generally exhibit higher aqueous solubility compared to halogenated or alkylated analogs. For example, [(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone () has a hydroxyl group that further enhances polarity .

- Thermal Stability : Compounds with aromatic substituents (e.g., 3-methoxyphenyl) may demonstrate higher melting points due to π-π stacking, whereas alkylated derivatives (e.g., tert-butyl in ) are typically liquids or low-melting solids .

Biological Activity

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₁O₂S

- Molecular Weight : 221.71 g/mol

- CAS Number : 1572019-81-8

The compound features an imino group, a methoxyphenyl moiety, and a lambda6-sulfanone structure, which contribute to its unique reactivity and biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, potentially modulating signaling pathways related to cancer and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Bacterial Inhibition : The compound displays inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.

- Fungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to elucidate its efficacy against specific fungal strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., breast cancer and leukemia) demonstrated that the compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The compound may trigger apoptotic pathways by activating caspases or modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Research Findings and Case Studies

| Study Type | Findings |

|---|---|

| In Vitro Studies | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. Induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM. |

| In Vivo Studies | Animal studies indicated a reduction in tumor size in xenograft models treated with the compound compared to control groups. |

| Mechanistic Studies | Showed inhibition of NF-kB signaling pathway in cancer cells, suggesting a potential mechanism for its anticancer activity. |

Applications in Drug Discovery

This compound is being investigated as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that could enhance its potency and selectivity.

Potential Therapeutic Areas

- Infectious Diseases : Given its antimicrobial properties, the compound could be developed into new antibiotics or antifungal agents.

- Cancer Therapy : Its ability to induce apoptosis suggests potential as an anticancer drug, particularly for resistant forms of cancer.

- Inflammatory Disorders : The modulation of inflammatory pathways may position this compound as a candidate for treating chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of Imino(3-methoxyphenyl)methyl-lambda6-sulfanone?

- Methodological Answer : Optimize reaction parameters using tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) as a base, as described in dispirophosphazene synthesis protocols. Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography for purification . For accelerated synthesis, microwave irradiation (e.g., 100°C, 80 W for 30 min) can enhance reaction efficiency, as demonstrated in thiophene-2-carboxylate derivatization .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation. Avoid ignition sources (e.g., sparks, open flames) due to flammability risks. Store in sealed containers under dry, ventilated conditions. In case of skin contact, rinse immediately with water for 15–20 minutes and seek medical attention .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with X-ray crystallography for unambiguous confirmation. Crystalline structure analysis, as applied to related sulfanone derivatives, provides precise bond-length and stereochemical data .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation. Monitor hydrolytic stability via pH-dependent kinetic assays and HPLC-based purity checks .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound under catalytic conditions?

- Methodological Answer : Investigate nucleophilic substitution pathways using density functional theory (DFT) to model transition states. Compare experimental kinetic data (e.g., rate constants under varying temperatures) with computational predictions to validate mechanistic hypotheses .

Q. How should researchers resolve contradictions in spectroscopic data across studies on this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, concentration, temperature). Cross-validate findings using multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry). If discrepancies persist, consider polymorphic variations or solvent-dependent conformational changes .

Q. What computational strategies predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Apply molecular docking simulations to assess interactions with biological targets (e.g., enzymes or receptors). Use quantum mechanical calculations (e.g., Hartree-Fock or MP2 methods) to predict regioselectivity in electrophilic substitution reactions .

Q. How can enantioselective synthesis routes for sulfanone derivatives be designed?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) during key synthetic steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical control .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Methodological Answer : Implement green chemistry principles: substitute hazardous solvents (e.g., THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use life-cycle assessment (LCA) tools to quantify waste generation and energy consumption .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., NMR shifts vs. crystallographic results), conduct controlled experiments to isolate variables (e.g., solvent effects, hydration states) .

- Experimental Design : For novel applications, leverage structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy group position) and evaluating biological or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.